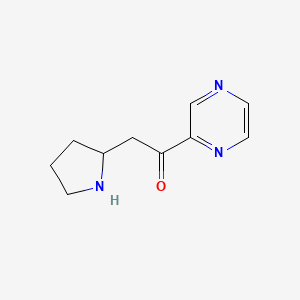
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a pyrazine ring and a pyrrolidine ring connected by an ethanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the pyrazine and pyrrolidine rings, followed by their coupling via an ethanone bridge. One common method involves:
Formation of Pyrazine Ring: Starting from 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.
Formation of Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Coupling Reaction: The final step involves coupling the pyrazine and pyrrolidine rings using an appropriate ethanone precursor under controlled conditions, such as using a base catalyst and an inert atmosphere.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group, typically using reducing agents like sodium borohydride.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone bridge.
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)propane: Similar structure but with a propane bridge instead of an ethanone bridge.
Uniqueness: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its specific combination of pyrazine and pyrrolidine rings connected by an ethanone bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-pyrazin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H13N3O/c14-10(6-8-2-1-3-12-8)9-7-11-4-5-13-9/h4-5,7-8,12H,1-3,6H2 |
InChI-Schlüssel |
JBFKBAPCBHZZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
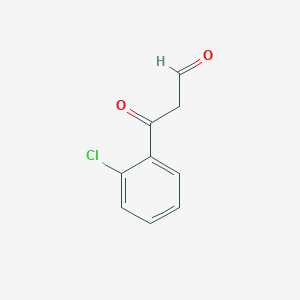
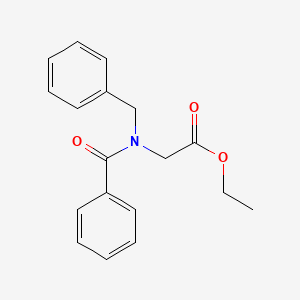
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
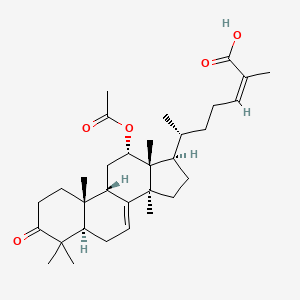


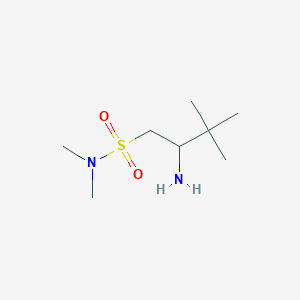
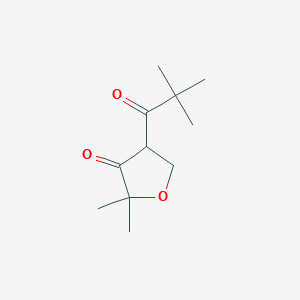
![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)
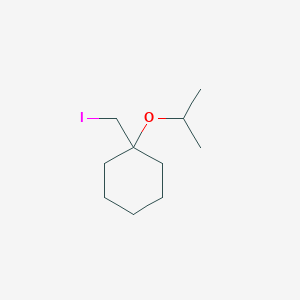
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)

![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)
